![molecular formula C7H12ClN3O B1390278 2-[1,3,4]Oxadiazol-2-yl-piperidine hydrochloride CAS No. 1185011-85-1](/img/structure/B1390278.png)

2-[1,3,4]Oxadiazol-2-yl-piperidine hydrochloride

Overview

Description

“2-[1,3,4]Oxadiazol-2-yl-piperidine hydrochloride” is a biochemical used for proteomics research . It is a compound that contains an oxadiazole ring, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom .

Synthesis Analysis

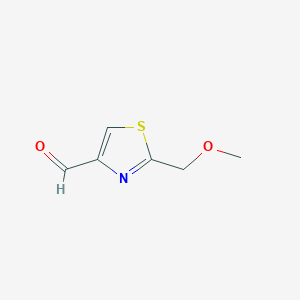

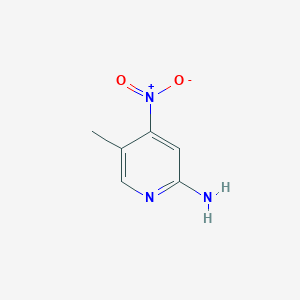

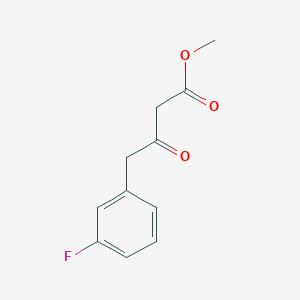

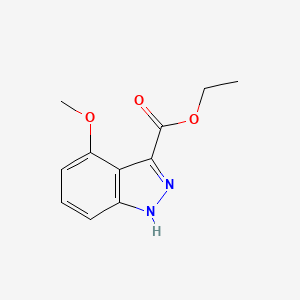

Oxadiazoles can be synthesized by the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthesized compounds can be characterized by FT-IR, LCMS, and NMR spectral techniques .Molecular Structure Analysis

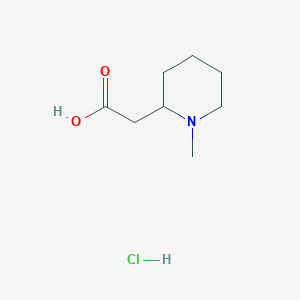

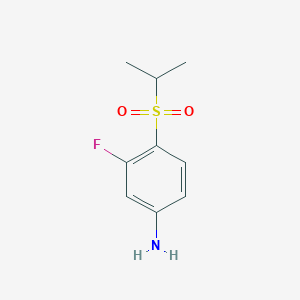

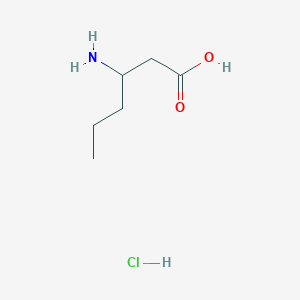

The molecular structure of “2-[1,3,4]Oxadiazol-2-yl-piperidine hydrochloride” includes an oxadiazole ring and a piperidine ring. The oxadiazole ring is a five-membered heterocyclic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms .Chemical Reactions Analysis

The chemical reactions involving oxadiazoles are diverse due to the presence of two carbon atoms in the oxadiazole ring, which allows two substituents whose positions cause differences in their properties due to variation in the electronic environment .Physical And Chemical Properties Analysis

The molecular formula of “2-[1,3,4]Oxadiazol-2-yl-piperidine hydrochloride” is C7H12ClN3O, and its molecular weight is 189.64 . More specific physical and chemical properties such as melting point, IR spectrum, NMR spectrum, and mass spectrum can be determined through experimental methods .Mechanism of Action

Oxadiazoles have been found to exhibit a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , antifungal , antimycobacterial , analgesic , anticonvulsant , tyrokinase inhibitor , cathepsin K inhibitor , and antioxidant properties .

In terms of anticancer activity, some oxadiazoles have been found to be promising agents. For example, a unique series of oxadiazoles were synthesized and screened for anticancer activity, and they showed promising results against certain cancer cell lines .

Safety and Hazards

Future Directions

Oxadiazoles have shown potential in various fields such as material science, medicinal chemistry, and high-energy molecules . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . Future research could focus on designing new chemical entities with potential anti-infective activity .

properties

IUPAC Name |

2-piperidin-2-yl-1,3,4-oxadiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O.ClH/c1-2-4-8-6(3-1)7-10-9-5-11-7;/h5-6,8H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOJUTGVREHPKTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=NN=CO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1,3,4]Oxadiazol-2-yl-piperidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(8AS)-Hexahydro-8a-methylpyrrolo-[1,2-a]pyrazine-1,4-dione](/img/structure/B1390202.png)